3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group at the 3-position, a fluorophenyl group at the 7-position, and a methyl group at the 2-position. These structural features contribute to its distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit certain protein kinases , which play crucial roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets (such as protein kinases) and cause changes in their activities .
Biochemical Pathways
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways due to their interaction with protein kinases .
Pharmacokinetics
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been reported to have good bioavailability .
Biochemical Analysis
Biochemical Properties
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial for its potential anticancer properties, as CDK2 is involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its substrates, leading to the inhibition of CDK2 activity. The compound also induces changes in gene expression by affecting the activity of transcription factors and other regulatory proteins . These molecular interactions result in the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be transported to other cellular compartments, such as the nucleus, where it can influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale multicomponent reactions that are optimized for yield and efficiency. Solvent-free conditions and the use of environmentally benign reagents are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and exhibit neuroprotective and anti-inflammatory properties.
Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and are known for their diverse biological activities, including antiviral and anticancer effects.
Indole Derivatives: These compounds feature an indole ring and are studied for their potential therapeutic applications in various diseases.
Uniqueness
3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c1-8-12(14)13-16-7-6-11(18(13)17-8)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYUUTZIESTGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326923 | |
Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676333-55-4 | |
Record name | 3-chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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